1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one is a heterocyclic compound that features a fused ring system combining benzimidazole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with an aldehyde or ketone, followed by cyclization to form the imidazole ring. This reaction often requires acidic or basic catalysts and can be carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives. Substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its therapeutic effects. For example, it can inhibit tubulin polymerization, leading to the disruption of microtubule assembly in cancer cells . Molecular docking studies have shown that it can bind to DNA and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Imidazole: A basic structure that forms part of the fused ring system in 1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one.
Triazole: Another heterocyclic compound with comparable chemical properties.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and materials science .
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1,3-dihydroimidazo[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C9H7N3O/c13-8-5-12-7-4-2-1-3-6(7)10-9(12)11-8/h1-4H,5H2,(H,10,11,13) |
InChI Key |
NYCFYPRPRMPFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.